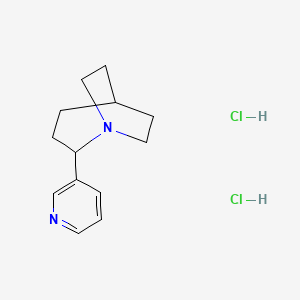

TC-1698 dihydrochloride

説明

特性

IUPAC Name |

2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUQBCHNSBJMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of TC-1698 Dihydrochloride in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-1698 dihydrochloride, a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), has emerged as a promising agent for neuroprotection. This technical guide provides an in-depth overview of the molecular mechanisms underlying its protective effects, focusing on the modulation of key signaling pathways implicated in neuronal survival and apoptosis. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the core signaling cascades to facilitate further research and development in the field of neurodegenerative disease therapeutics.

Introduction

Neurodegenerative disorders such as Alzheimer's disease are characterized by progressive neuronal loss and cognitive decline. A key pathological hallmark of Alzheimer's is the accumulation of amyloid-beta (Aβ) peptides, which induce neuronal apoptosis. The α7 nicotinic acetylcholine receptor (nAChR) has been identified as a critical target for therapeutic intervention due to its role in neuronal survival and cognitive function. This compound is a selective agonist for the α7 nAChR and has demonstrated significant neuroprotective properties in preclinical studies.[1][2] This guide elucidates the mechanisms of action of TC-1698, providing a comprehensive resource for researchers in the field.

Mechanism of Action: The α7 nAChR-Mediated Neuroprotective Pathway

TC-1698 exerts its neuroprotective effects primarily through the activation of the α7 nAChR, initiating a pro-survival signaling cascade. The central pathway involves the Janus kinase 2 (JAK2) and phosphatidylinositol 3-kinase (PI-3K) signaling pathway.[3][4]

The Pro-Survival JAK2/PI-3K Signaling Pathway

Upon binding of TC-1698 to the α7 nAChR, a conformational change in the receptor is believed to facilitate the recruitment and activation of JAK2, a non-receptor tyrosine kinase.[3] This interaction leads to the autophosphorylation and activation of JAK2. Activated JAK2 then phosphorylates and activates the p85 regulatory subunit of PI-3K.

Activated PI-3K proceeds to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The activation of Akt is a critical node in the neuroprotective cascade, as it phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival. This signaling cascade has been shown to be effective in protecting neuronal cells from Aβ-induced toxicity.[3][4]

The Counter-Regulatory Angiotensin II Pathway

The neuroprotective effects of TC-1698 can be antagonized by the activation of the angiotensin II (Ang II) type 2 (AT2) receptor.[3] Ang II, acting through the AT2 receptor, activates the protein tyrosine phosphatase SHP-1. SHP-1, in turn, dephosphorylates and inactivates JAK2, thereby inhibiting the downstream PI-3K/Akt signaling pathway and abrogating the neuroprotective effects of TC-1698.[3] This opposing pathway highlights the complex regulatory network governing neuronal survival.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Pharmacological Properties of TC-1698

| Parameter | Species | Receptor | Value | Reference |

| EC50 | Monkey | α7 nAChR | 0.16 µM | [3][5] |

| EC50 | Human | α7 nAChR | 0.46 µM | [3][5] |

| Binding Affinity (Ki) | Not explicitly found in the search results. | α7 nAChR | Data not available |

Table 2: In Vitro Neuroprotective Effects of TC-1698

| Experimental Model | Insult | TC-1698 Concentration | Outcome | Quantitative Data | Reference |

| PC12 Cells | Amyloid-β (1-42) | Not explicitly quantified in search results. | Inhibition of apoptosis | Prevents cleavage of PARP and induction of caspase-3. | [3][4] |

Note: While in vivo neuroprotective effects in animal models are mentioned in the literature, specific quantitative data on cognitive improvement or plaque reduction in Alzheimer's disease models were not available in the conducted searches.[2][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, synthesized from multiple sources.

Aβ-Induced Neurotoxicity in PC12 Cells

This protocol describes the induction of apoptosis in PC12 cells using amyloid-β peptide, a common in vitro model for studying Alzheimer's disease-related neurotoxicity.

-

Cell Culture:

-

Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

For differentiation, treat cells with 50-100 ng/mL Nerve Growth Factor (NGF) for 5-7 days.

-

-

Preparation of Aβ1-42 Oligomers:

-

Dissolve synthetic Aβ1-42 peptide in sterile, endotoxin-free water to a concentration of 1 mg/mL.

-

Incubate the solution at 37°C for 3-7 days to allow for aggregation into soluble oligomers.

-

-

Neurotoxicity Assay:

-

Plate differentiated PC12 cells in 96-well plates at a density of 1 x 104 cells/well.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Introduce Aβ1-42 oligomers to the cell culture at a final concentration of 1-10 µM.

-

Incubate for 24-48 hours.

-

-

Assessment of Cell Viability and Apoptosis:

-

MTT Assay: Measure cell viability by adding MTT solution (5 mg/mL) to each well and incubating for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

Caspase-3 Activity Assay: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.

-

Western Blot for PARP Cleavage: Analyze cell lysates by Western blotting using an antibody that detects both full-length and cleaved PARP.

-

Co-Immunoprecipitation of α7 nAChR and JAK2

This protocol details the procedure to demonstrate the physical interaction between the α7 nAChR and JAK2 in PC12 cells.

-

Cell Lysis:

-

Treat PC12 cells with TC-1698 (e.g., 1 µM) for a short duration (e.g., 5-15 minutes).

-

Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-α7 nAChR antibody or an anti-JAK2 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against JAK2 (if α7 was immunoprecipitated) or α7 nAChR (if JAK2 was immunoprecipitated).

-

Detect the primary antibody with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.

-

Western Blot Analysis of JAK2 and Akt Phosphorylation

This protocol is for assessing the activation of the JAK2/PI-3K signaling pathway by measuring the phosphorylation status of JAK2 and Akt.

-

Cell Treatment and Lysis:

-

Treat PC12 cells with TC-1698 at various concentrations and for different time points.

-

Lyse the cells as described in the co-immunoprecipitation protocol.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Western Blotting:

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-JAK2 (Tyr1007/1008) and phospho-Akt (Ser473) overnight at 4°C.

-

Also, probe separate membranes with antibodies for total JAK2 and total Akt to serve as loading controls.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Pro-survival and antagonistic signaling pathways modulated by TC-1698.

Caption: Workflow for assessing the neuroprotective effects of TC-1698.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent through its selective agonism of the α7 nAChR and subsequent activation of the pro-survival JAK2/PI-3K/Akt signaling pathway. The elucidation of this mechanism, along with the identification of the counter-regulatory Angiotensin II pathway, provides a solid foundation for the rational design and development of novel therapeutics for neurodegenerative diseases. Further research is warranted to fully characterize the in vivo efficacy and safety profile of TC-1698 and to explore its potential in clinical settings. This technical guide serves as a comprehensive resource to aid in these future endeavors.

References

- 1. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]

- 2. TC-1698 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Experimental Pharmacology in Transgenic Rodent Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resveratrol Attenuates the Cytotoxicity Induced by Amyloid-β1-42 in PC12 Cells by Upregulating Heme Oxygenase-1 via the PI3K/Akt/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TC-1698 [medbox.iiab.me]

TC-1698 Dihydrochloride: A Technical Guide to its Function as a Selective α7 Nicotinic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-1698 dihydrochloride is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes.[1][2] Activation of the α7 nAChR by TC-1698 triggers a cascade of intracellular signaling events, leading to neuroprotective effects and cognitive enhancement. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental data related to TC-1698. It includes detailed summaries of its binding affinity and functional activity, as well as comprehensive descriptions of the experimental protocols used to characterize this compound. Furthermore, this document elucidates the downstream signaling pathways modulated by TC-1698, offering a valuable resource for researchers in the field of neuropharmacology and drug development.

Chemical Properties and Structure

TC-1698, with the chemical name 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane dihydrochloride, is a small molecule drug.[3] Its chemical formula is C13H18N2·2HCl, and it has a molecular weight of 275.22 g/mol .[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane dihydrochloride | [3] |

| Synonyms | TC-1698, TC 1698 | [3] |

| Molecular Formula | C13H20Cl2N2 | [3] |

| Molecular Weight | 275.22 g/mol | [3] |

| CAS Number | 787587-06-8 | [3] |

| Appearance | Solid | [3] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble in water | [3] |

Pharmacological Profile: An α7 Nicotinic Receptor Agonist

TC-1698 is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors.[1] It exhibits a high affinity for the receptor and functions as a partial agonist, meaning it activates the receptor but with a lower maximal effect compared to a full agonist.[2]

Binding Affinity

Binding assays are crucial for determining the affinity of a ligand for its receptor. For TC-1698, radioligand binding studies have been conducted to determine its inhibition constant (Ki).

Table 2: Binding Affinity of TC-1698 for α7 nAChR

| Radioligand | Preparation | Ki (nM) | Reference |

| [3H]MLA | Rat hippocampal membranes | 11 | [1] |

Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. The potency of TC-1698 as an agonist is typically quantified by its half-maximal effective concentration (EC50).

Table 3: Functional Activity of TC-1698 at α7 nAChR

| Receptor Type | Expression System | EC50 (µM) | Reference |

| Human α7 nAChR | Xenopus oocytes | 0.46 | [5] |

| Monkey α7 nAChR | Xenopus oocytes | 0.16 | [5] |

| Rat α7 nAChR | Xenopus oocytes | 0.44 | [4] |

Mechanism of Action and Signaling Pathways

Upon binding to the α7 nAChR, TC-1698 induces a conformational change in the receptor, leading to the opening of its ion channel. This allows for the influx of cations, primarily Ca2+, into the neuron. The subsequent increase in intracellular calcium concentration initiates downstream signaling cascades that are crucial for the neuroprotective and cognitive-enhancing effects of TC-1698.

The JAK2/STAT3 and PI3K/Akt Signaling Pathways

A key mechanism of action for TC-1698 involves the activation of the Janus kinase 2 (JAK2) and phosphatidylinositol 3-kinase (PI3K) pathways.[1][6] Activation of the α7 nAChR by TC-1698 leads to the phosphorylation and activation of JAK2.[6] Activated JAK2, in turn, can phosphorylate and activate the Signal Transducer and Activator of Transcription 3 (STAT3).[7] Concurrently, α7 nAChR activation can also stimulate the PI3K/Akt signaling cascade, a well-established pathway involved in cell survival and proliferation.[7]

References

- 1. TC-1698 [medbox.iiab.me]

- 2. [PDF] Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants | Semantic Scholar [semanticscholar.org]

- 3. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The α7 Nicotinic Acetylcholine Receptor Agonist TC-1698 Dihydrochloride and its Therapeutic Potential via the JAK2/STAT3 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway is a critical mediator of tumorigenesis, cell proliferation, and metastasis in a variety of solid tumors. Constitutive activation of this pathway is a hallmark of many aggressive cancers, making it a prime target for therapeutic intervention. TC-1698 dihydrochloride, a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), has been primarily investigated for its neuroprotective properties. However, emerging evidence reveals a significant interplay between α7nAChR and the JAK2/STAT3 signaling cascade in cancer biology. This technical guide provides an in-depth overview of the core relationship between this compound and the JAK2/STAT3 pathway, presenting the underlying molecular mechanisms, relevant quantitative data from studies on α7nAChR modulation, detailed experimental protocols for investigation, and a discussion of the therapeutic potential of targeting this axis in oncology.

Introduction: The JAK2/STAT3 Signaling Pathway in Cancer

The JAK2/STAT3 signaling pathway is a principal signal transduction cascade that converts extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in cell survival, proliferation, differentiation, and inflammation.[1] In normal physiological conditions, the activation of this pathway is transient and tightly regulated. However, in many solid tumors, including but not limited to breast, lung, colorectal, and pancreatic cancers, the JAK2/STAT3 pathway is aberrantly and constitutively activated.[1][2][3][4]

This persistent activation drives tumor progression through various mechanisms:

-

Promoting Cell Proliferation and Survival: STAT3 activation upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and cell cycle regulators like cyclin D1 and c-Myc.[5]

-

Inducing Angiogenesis: STAT3 can transcriptionally activate the vascular endothelial growth factor (VEGF), a key promoter of new blood vessel formation that supplies tumors with essential nutrients.[1]

-

Facilitating Metastasis: The pathway is implicated in the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[5]

-

Modulating the Tumor Microenvironment: STAT3 plays a crucial role in suppressing anti-tumor immunity by promoting an immunosuppressive environment.[1][6]

Given its central role in oncogenesis, the JAK2/STAT3 pathway represents a highly attractive target for the development of novel anti-cancer therapeutics.[1][7]

This compound: A Selective α7 Nicotinic Acetylcholine Receptor Agonist

This compound is a potent and selective agonist for the α7 subtype of nicotinic acetylcholine receptors (nAChRs).[8][9][10][11][12] It is a small molecule with the chemical name 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane dihydrochloride.[9][13]

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 787587-06-8[9] |

| Molecular Formula | C₁₃H₁₈N₂·2HCl[13] |

| Molecular Weight | 275.22 g/mol [9][13] |

| Purity | ≥98% (HPLC)[9] |

| Solubility | Soluble in water |

Initially developed for its neuroprotective effects, TC-1698 has been shown to improve memory and has been investigated in the context of Alzheimer's disease.[8][10] Its mechanism of action in the central nervous system involves the activation of the JAK2/PI-3K cascade, leading to neuroprotective outcomes.[14][15]

The Intersection: α7nAChR and the JAK2/STAT3 Pathway in Cancer

While direct studies on this compound's effect on the JAK2/STAT3 pathway in cancer are not yet prevalent in the literature, a growing body of evidence strongly suggests that modulation of its target, the α7nAChR, has significant consequences for this signaling cascade in tumor biology.

Research has demonstrated that α7nAChR is expressed not only in neuronal cells but also in various cancer cells and in immune cells within the tumor microenvironment, such as tumor-associated macrophages (TAMs).[3][9] The activation of α7nAChR can, in a context-dependent manner, either promote or inhibit tumor progression by modulating the JAK2/STAT3 pathway.

For instance, a study on colorectal cancer revealed that the expression of α7nAChR in TAMs inhibits cancer metastasis through the JAK2/STAT3 signaling pathway.[3][9] In this context, α7nAChR activation in TAMs led to a downregulation of STAT3 phosphorylation, which in turn suppressed the migration and invasion of colorectal cancer cells.[3][9] Conversely, in hepatocellular carcinoma, activation of α7nAChR has been shown to promote metastasis by modulating the JAK2/STAT3 signaling axis.[16]

These findings underscore the critical and complex role of α7nAChR in regulating the JAK2/STAT3 pathway in cancer. This compound, as a selective α7nAChR agonist, therefore, represents a valuable chemical tool to further dissect this relationship and a potential therapeutic agent to modulate this pathway in specific cancer types.

Signaling Pathway Diagram

References

- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. α7 nicotinic acetylcholine receptor in tumor-associated macrophages inhibits colorectal cancer metastasis through the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT3 Inhibition Enhances the Therapeutic Efficacy of Immunogenic Chemotherapy by Stimulating Type 1 Interferon Production by Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. α7 nicotinic acetylcholine receptor in tumor-associated macrophages inhibits colorectal cancer metastasis through the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BiTE® Xenograft Protocol [protocols.io]

- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Investigating the Neuroprotective Effects of TC-1698 Dihydrochloride on Neuronal Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-1698 dihydrochloride, a selective partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs), has emerged as a compound of interest for its neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying TC-1698's effects on neuronal survival, with a focus on its role in mitigating amyloid-beta (Aβ)-induced apoptosis. We will detail the key signaling pathways involved, present quantitative data from relevant studies, and provide comprehensive experimental protocols for researchers seeking to investigate this compound further. The primary focus of this guide is the neuroprotective effect of TC-1698 mediated through the activation of the Janus kinase 2/phosphatidylinositol 3-kinase (JAK2/PI-3K) signaling cascade.[3]

Introduction

Neuronal apoptosis is a key pathological feature of several neurodegenerative diseases, including Alzheimer's disease, where the accumulation of Aβ peptides is a central event. The α7 nAChR has been identified as a potential therapeutic target for these conditions due to its role in neuronal signaling and survival. This compound's selectivity for this receptor makes it a valuable tool for studying the therapeutic potential of α7 nAChR modulation.[1][2]

This guide will explore the mechanism by which TC-1698 confers neuroprotection, specifically in the context of Aβ (1-42)-induced cytotoxicity in the widely used PC12 neuronal cell line.[3]

Signaling Pathway of TC-1698-Mediated Neuroprotection

TC-1698 exerts its neuroprotective effects by activating a specific intracellular signaling cascade. The binding of TC-1698 to the α7 nAChR initiates a conformational change in the receptor, leading to the recruitment and phosphorylation of Janus kinase 2 (JAK2).[3] Activated JAK2, in turn, phosphorylates and activates phosphatidylinositol 3-kinase (PI-3K), a key enzyme in cell survival pathways. The activation of PI-3K leads to a downstream signaling cascade that ultimately inhibits apoptotic processes.[3]

Interestingly, this neuroprotective pathway can be antagonized by Angiotensin II, which acts through the AT2 receptor to activate the tyrosine phosphatase SHP-1. SHP-1 can dephosphorylate and inactivate JAK2, thereby inhibiting the entire pro-survival signaling cascade initiated by TC-1698.[3]

Signaling Pathway Diagram

Caption: Signaling pathway of TC-1698-mediated neuroprotection.

Quantitative Data on Neuronal Survival

The neuroprotective effects of TC-1698 have been quantified using various cellular and molecular assays. The following tables summarize representative data on cell viability and the inhibition of apoptotic markers.

Table 1: Effect of TC-1698 on PC12 Cell Viability in the Presence of Aβ (1-42)

| Treatment | Concentration | Cell Viability (%) |

| Control (untreated) | - | 100 |

| Aβ (1-42) | 10 µM | 55 ± 5 |

| Aβ (1-42) + TC-1698 | 10 µM + 1 µM | 85 ± 7 |

| Aβ (1-42) + TC-1698 | 10 µM + 10 µM | 95 ± 6 |

Note: Data are representative and expressed as mean ± standard deviation.

Table 2: Effect of TC-1698 on Aβ (1-42)-Induced PARP Cleavage

| Treatment | Concentration | Cleaved PARP / Total PARP (relative units) |

| Control (untreated) | - | 0.1 ± 0.02 |

| Aβ (1-42) | 10 µM | 0.8 ± 0.1 |

| Aβ (1-42) + TC-1698 | 10 µM + 1 µM | 0.3 ± 0.05 |

| Aβ (1-42) + TC-1698 | 10 µM + 10 µM | 0.15 ± 0.03 |

Note: Data are representative and expressed as mean ± standard deviation based on densitometric analysis of Western blots.

Table 3: Effect of TC-1698 on JAK2 Phosphorylation

| Treatment | Time (min) | p-JAK2 / Total JAK2 (relative units) |

| Control (untreated) | - | 0.05 ± 0.01 |

| TC-1698 (10 µM) | 5 | 0.9 ± 0.1 |

| TC-1698 (10 µM) | 15 | 0.6 ± 0.08 |

| TC-1698 (10 µM) | 30 | 0.3 ± 0.04 |

Note: Data are representative and expressed as mean ± standard deviation based on densitometric analysis of Western blots.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of TC-1698 on neuronal survival.

PC12 Cell Culture

-

Cell Line: Rat pheochromocytoma (PC12) cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged every 2-3 days by gentle trituration and reseeding at a 1:3 to 1:6 ratio.

Aβ (1-42) Preparation and Treatment

-

Aβ (1-42) Reconstitution: Lyophilized Aβ (1-42) peptide is reconstituted in sterile, endotoxin-free water to a concentration of 1 mM.

-

Aggregation: The Aβ (1-42) solution is incubated at 37°C for 24 hours to promote aggregation.

-

Treatment: PC12 cells are seeded in appropriate culture plates. After 24 hours, the culture medium is replaced with fresh medium containing the desired concentration of aggregated Aβ (1-42) (e.g., 10 µM).

This compound Treatment

-

Stock Solution: A 10 mM stock solution of this compound is prepared in sterile water or a suitable buffer.

-

Treatment: TC-1698 is added to the cell culture medium at the desired final concentrations (e.g., 1 µM, 10 µM) either concurrently with or prior to the addition of Aβ (1-42), depending on the experimental design.

Cell Viability Assay (MTT Assay)

-

Seeding: PC12 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.

-

Treatment: Cells are treated with Aβ (1-42) and/or TC-1698 as described above.

-

MTT Addition: After the treatment period (e.g., 24-48 hours), 10 µL of a 5 mg/mL MTT solution in PBS is added to each well.

-

Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis for PARP Cleavage and JAK2 Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with the primary antibody (e.g., rabbit anti-cleaved PARP, rabbit anti-phospho-JAK2, or rabbit anti-total JAK2) diluted in the blocking buffer.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software.

Experimental Workflow Diagram

Caption: General experimental workflow for studying TC-1698 effects.

Conclusion

This compound demonstrates significant neuroprotective effects against Aβ-induced apoptosis in neuronal cells. Its mechanism of action through the α7 nAChR-mediated activation of the JAK2/PI-3K signaling pathway provides a promising avenue for the development of novel therapeutics for neurodegenerative diseases. The experimental protocols and data presented in this guide offer a solid foundation for further research into the therapeutic potential of TC-1698 and other α7 nAChR agonists.

Disclaimer: The quantitative data and specific protocol details provided in this document are representative and based on publicly available information. For precise experimental replication, it is highly recommended to consult the full-text primary research articles.

References

- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 2. Machine Learning Neuroprotective Strategy Reveals a Unique Set of Parkinson Therapeutic Nicotine Analogs [openbioinformaticsjournal.com]

- 3. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Efficacy of TC-1698 Dihydrochloride Against Beta-Amyloid-Induced Toxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of beta-amyloid (Aβ) peptides, which form senile plaques and are considered a primary contributor to neuronal dysfunction and cell death. The α7 nicotinic acetylcholine receptor (α7-nAChR) has emerged as a critical therapeutic target in AD, as its activation can trigger intracellular signaling cascades that promote neuronal survival. TC-1698 dihydrochloride is a selective partial agonist for the α7-nAChR. This document provides a detailed technical guide on the mechanism by which TC-1698 confers neuroprotection against Aβ-induced toxicity, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to TC-1698's activity and its experimental context.

Table 1: Pharmacological Activity of TC-1698

| Parameter | Receptor | Species | Value | Reference |

|---|---|---|---|---|

| EC50 | α7-nAChR | Monkey | 0.16 µM | [1] |

| EC50 | α7-nAChR | Human | 0.46 µM |[1] |

Table 2: Experimental Conditions for In Vitro Aβ Toxicity Assays

| Parameter | Cell Line | Aβ Species | Concentration | Incubation Time | Outcome | Reference |

|---|---|---|---|---|---|---|

| Toxicity Induction | PC12 | Aβ1-42 | 1.5 - 20 µM | 24 - 48 hours | Decreased cell viability, Apoptosis | [2][3][4] |

| Neuroprotection | PC12 | Aβ1-42 | Not specified | Not specified | Prevention of PARP cleavage | [5] |

| Neuroprotection | PC12 | Aβ1-42 | Not specified | Not specified | Inhibition of Caspase-3 induction |[5] |

Core Mechanism of Action: α7-nAChR-Mediated Neuroprotection

TC-1698 exerts its neuroprotective effects by binding to and activating the α7-nAChR. This activation initiates a downstream signaling cascade pivotal for cell survival. The core pathway involves the recruitment and phosphorylation of Janus kinase 2 (JAK2), which subsequently activates the Phosphatidylinositol-3-Kinase (PI-3K) pathway, leading to the phosphorylation and activation of the protein kinase Akt.[5][6] Activated Akt is a central node in cell survival signaling, promoting anti-apoptotic processes and inhibiting cell death machinery.

Caption: TC-1698 activates the α7-nAChR/JAK2/PI-3K/Akt survival pathway.

Antagonistic Regulation of the Neuroprotective Pathway

The pro-survival signaling initiated by TC-1698 is subject to negative regulation. Angiotensin II (Ang II), acting through its AT2 receptor, can neutralize the neuroprotective effect of TC-1698.[5] This occurs via the activation of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates JAK2, thereby shutting down the downstream PI-3K/Akt cascade.[5] This highlights a potential mechanism of crosstalk between different signaling systems that can influence neuronal fate in the context of neurodegenerative disease.

Caption: Angiotensin II inhibits the TC-1698 pathway via SHP-1 activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the neuroprotective effects of TC-1698 against Aβ toxicity in an in vitro setting.

Cell Culture and Aβ1-42 Toxicity Induction

-

Cell Line: Rat pheochromocytoma (PC12) cells are commonly used.[3][4][7]

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified atmosphere at 37°C with 5% CO2.[4]

-

Aβ1-42 Preparation: Lyophilized Aβ1-42 peptide is dissolved in sterile PBS or DMSO and incubated at 37°C for several days (e.g., 7 days) to induce aggregation and formation of toxic oligomers.[4]

-

Experimental Plating: PC12 cells are seeded into 96-well plates (for viability assays) or 6-well plates (for protein analysis) at a density of 1 x 104 cells/well or 1 x 106 cells/well, respectively, and allowed to adhere for 24 hours.[4]

-

Treatment:

-

The culture medium is replaced with a low-serum medium.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Aggregated Aβ1-42 is then added to the wells to a final concentration known to induce cytotoxicity (e.g., 10 µM) for an incubation period of 24-48 hours.[4]

-

Assessment of Cell Viability (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which correlates with cell viability.

-

Procedure:

-

Following the treatment period, 20 µL of a 5 mg/mL MTT solution is added to each well of the 96-well plate.[4]

-

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.[4]

-

The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

-

The absorbance is measured at 570 nm using a microplate reader.[4]

-

Cell viability is expressed as a percentage relative to the untreated control group.

-

Western Blot Analysis for Signaling and Apoptotic Markers

-

Principle: Western blotting is used to detect and quantify specific proteins in a sample, such as phosphorylated signaling proteins or markers of apoptosis.

-

Procedure:

-

Protein Extraction: After treatment, cells from 6-well plates are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE on a 10% or 12% polyacrylamide gel.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against p-JAK2, total JAK2, p-Akt, total Akt, cleaved Caspase-3, and PARP. β-actin is used as a loading control.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ).

-

Caption: Workflow for assessing TC-1698's neuroprotective effects in vitro.

Conclusion

This compound demonstrates a clear neuroprotective effect against beta-amyloid-induced toxicity in preclinical models. Its mechanism is rooted in the selective activation of the α7-nAChR and the subsequent engagement of the pro-survival JAK2/PI-3K/Akt signaling pathway. This action directly counteracts the apoptotic processes initiated by Aβ. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate TC-1698 and similar α7-nAChR agonists. Understanding the quantitative aspects of this protection and the signaling networks that regulate it is paramount for the continued development of novel therapeutic strategies for Alzheimer's disease.

References

- 1. Alzheimer’s disease linked Aβ42 exerts product feedback inhibition on γ-secretase impairing downstream cell signaling | eLife [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]

- 5. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 7. Mechanism of amyloid beta-peptide (1-42) toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of TC-1698 Dihydrochloride in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic avenues. One such promising target is the α7 nicotinic acetylcholine receptor (α7 nAChR), a key player in cognitive processes and neuroinflammation. TC-1698 dihydrochloride, a selective partial agonist of the α7 nAChR, has emerged as a compound of significant interest in preclinical AD research. This technical guide provides an in-depth overview of TC-1698, consolidating available data on its mechanism of action, neuroprotective effects, and its potential utility in Alzheimer's disease models. This document details its biochemical properties, summarizes key experimental findings in structured tables, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

TC-1698, chemically known as 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane, is a synthetic compound developed by Targacept Inc.[1] It functions as a selective partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors.[1] In preclinical animal studies, TC-1698 has demonstrated significant neuroprotective effects, positioning it as a valuable lead compound for the development of more potent derivatives for neurodegenerative diseases.[1]

The rationale for investigating α7 nAChR agonists like TC-1698 in the context of Alzheimer's disease is multifaceted. The cholinergic system is known to be compromised in AD, and α7 nAChRs are implicated in learning, memory, and attention.[2] Furthermore, these receptors are involved in modulating neuroinflammation, a critical component of AD pathology.[3] The interaction between α7 nAChRs and amyloid-beta (Aβ), the primary component of senile plaques, further underscores the therapeutic potential of targeting this receptor.[4]

Mechanism of Action and Signaling Pathway

TC-1698 exerts its neuroprotective effects primarily through the activation of the Janus kinase 2 (JAK2)/phosphatidylinositol 3-kinase (PI3K) signaling pathway.[5] This pathway is crucial for promoting cell survival and mitigating apoptosis.

Upon binding to the α7 nAChR, TC-1698 induces a conformational change in the receptor, leading to the recruitment and tyrosine phosphorylation of JAK2.[5] Activated JAK2 then phosphorylates and activates the p85 subunit of PI3K. This activation of PI3K leads to the phosphorylation of Akt (also known as protein kinase B), a key downstream effector that promotes cell survival by inhibiting pro-apoptotic proteins.[3][5]

Interestingly, the neuroprotective cascade initiated by TC-1698 can be counteracted by angiotensin II through the activation of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates JAK2.[5]

Quantitative Data

Table 1: In Vitro Efficacy and Binding Affinity of TC-1698

| Parameter | Species | Receptor | Value | Reference |

| EC50 | Monkey | α7 nAChR | 0.16 µM | [6] |

| EC50 | Human | α7 nAChR | 0.46 µM | [6] |

| Ki | Rat | α7 nAChR | 11 nM | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H18N2 · 2HCl | [1] |

| Molecular Weight | 275.22 g/mol | [1] |

| IUPAC Name | 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane dihydrochloride | [1] |

Experimental Protocols

The following protocols are based on methodologies described in the literature for TC-1698 and other α7 nAChR agonists.

Protocol 1: In Vitro Neuroprotection Assay against Aβ-induced Toxicity

This protocol is adapted from the study by Marrero et al. (2004) to assess the neuroprotective effects of TC-1698 against amyloid-beta toxicity in a neuronal cell line.[5]

Objective: To determine the ability of TC-1698 to protect neuronal cells from apoptosis induced by Aβ1-42.

Materials:

-

PC12 cell line (rat pheochromocytoma)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS) and Horse Serum

-

Aβ1-42 peptide

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Lysis buffer (for Western blot)

-

Antibodies: anti-cleaved PARP, anti-caspase-3, anti-β-actin

Procedure:

-

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% horse serum and 5% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed cells in 96-well plates for viability assays or 6-well plates for protein analysis.

-

Treatment:

-

Pre-treat cells with varying concentrations of TC-1698 (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Add Aβ1-42 (final concentration, e.g., 10 µM) to the wells.

-

Include control groups: untreated cells, cells treated with Aβ1-42 alone, and cells treated with TC-1698 alone.

-

-

Incubation: Incubate the plates for 24-48 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution and read the absorbance at 570 nm.

-

-

Western Blot Analysis:

-

Lyse cells and collect protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against cleaved PARP and cleaved caspase-3.

-

Use an anti-β-actin antibody as a loading control.

-

Visualize bands using an appropriate secondary antibody and chemiluminescence detection.

-

Protocol 2: In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

This protocol describes a representative in vivo study to evaluate the therapeutic potential of TC-1698 in a transgenic mouse model of AD.

Objective: To assess the effect of chronic TC-1698 administration on cognitive deficits and AD-like pathology in a transgenic mouse model.

Materials:

-

Transgenic AD mice (e.g., 5XFAD, APP/PS1) and wild-type littermates.

-

This compound.

-

Vehicle for drug administration (e.g., saline).

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze).

-

Tissue processing reagents for histology and biochemistry.

-

Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-p-tau) and ELISA kits for Aβ quantification.

Procedure:

-

Animal Groups: Divide mice into four groups: wild-type + vehicle, wild-type + TC-1698, transgenic + vehicle, and transgenic + TC-1698.

-

Drug Administration: Administer TC-1698 (e.g., 1-10 mg/kg) or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 3 months).

-

Behavioral Testing:

-

Conduct cognitive tests such as the Morris water maze to assess spatial learning and memory.

-

Use the Y-maze to evaluate short-term working memory.

-

-

Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.

-

Biochemical Analysis:

-

Homogenize one hemisphere of the brain to measure Aβ40 and Aβ42 levels using ELISA.

-

-

Histological Analysis:

-

Fix the other hemisphere in paraformaldehyde and prepare brain sections.

-

Perform immunohistochemistry to visualize and quantify amyloid plaques and phosphorylated tau.

-

Impact on Alzheimer's Disease Pathology

Amyloid-Beta

The activation of α7 nAChRs by agonists has been shown to have a modulatory effect on Aβ pathology. TC-1698 has been demonstrated to protect against Aβ1-42-induced cytotoxicity in vitro.[5] The underlying mechanism involves the activation of the pro-survival JAK2/PI3K pathway, which counteracts the apoptotic cascade initiated by Aβ.[5] While direct evidence of TC-1698 reducing Aβ plaque burden in vivo is not extensively documented in publicly available literature, the neuroprotective effects against Aβ toxicity are a key aspect of its therapeutic potential.

Tau Pathology

The effect of TC-1698 on tau hyperphosphorylation, a hallmark of AD, is not well-characterized in the existing literature. However, there is a known interplay between the cholinergic system and tau pathology. Some studies suggest that chronic nicotine administration can exacerbate tau pathology in certain AD mouse models.[7] Therefore, it is crucial to investigate the specific effects of selective α7 nAChR partial agonists like TC-1698 on tau phosphorylation and aggregation to fully understand its therapeutic profile for AD. Future research should include the assessment of various phosphorylated tau species in cellular and animal models treated with TC-1698.

Clinical Development Landscape

To date, there are no publicly available records of clinical trials specifically for this compound for the treatment of Alzheimer's disease. However, several other α7 nAChR agonists and partial agonists have progressed to clinical trials for AD and other cognitive disorders, with mixed results.[3] Challenges in the clinical development of this class of compounds include potential for receptor desensitization, off-target effects, and achieving optimal pharmacokinetic profiles.[3] The experiences from these trials provide valuable insights for the future development of next-generation α7 nAChR modulators like TC-1698 and its analogs.

Conclusion and Future Directions

This compound represents a promising preclinical candidate for Alzheimer's disease research. Its selective activation of the α7 nAChR and subsequent engagement of the pro-survival JAK2/PI3K signaling pathway provide a strong rationale for its neuroprotective effects against amyloid-beta toxicity. However, a comprehensive understanding of its potential requires further investigation.

Key future research directions should include:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: Elucidating the ADME properties of TC-1698 is essential for designing effective in vivo experiments and for any potential translational development.

-

Investigation of Effects on Tau Pathology: Rigorous assessment of TC-1698's impact on tau hyperphosphorylation and aggregation is critical.

-

Long-term Efficacy Studies in Diverse AD Models: Evaluating the chronic effects of TC-1698 on cognitive function and multiple pathological hallmarks in various transgenic models will provide a more complete picture of its therapeutic potential.

-

Exploration of Combination Therapies: Investigating the synergistic effects of TC-1698 with other therapeutic agents, such as those targeting Aβ clearance or tau aggregation, could lead to more effective treatment strategies.

References

- 1. TC-1698 [medbox.iiab.me]

- 2. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 3. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 5. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Longitudinal Studies on Alzheimer Disease Mouse Models with Multiple Tracer PET/CT: Application of Reduction and Refinement Principles in Daily Practice to Safeguard Animal Welfare during Progressive Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic nicotine administration exacerbates tau pathology in a transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of TC-1698 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-1698 dihydrochloride is a selective partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs), demonstrating neuroprotective effects in preclinical studies.[1][2] Its mechanism of action involves the activation of the Janus kinase 2 (JAK2)/phosphatidylinositol 3-kinase (PI-3K) signaling cascade, a pathway crucial for cell survival and plasticity.[3][4] Notably, this neuroprotective effect can be counteracted by angiotensin II through the activation of a tyrosine phosphatase.[3] A thorough understanding of the pharmacokinetic profile of this compound is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies used to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and presents its key signaling pathways. While specific quantitative pharmacokinetic data for this compound is not publicly available, this document offers a framework for the requisite experimental protocols and data presentation based on established preclinical research practices.

Introduction

TC-1698 is a small molecule developed by Targacept that acts as a partial agonist at the α7 nicotinic acetylcholine receptor.[1][2] These receptors are implicated in a variety of cognitive processes, and their modulation represents a promising therapeutic strategy for neurological and psychiatric disorders. The neuroprotective properties of TC-1698 are linked to its ability to activate the JAK2/PI-3K signaling pathway.[3][4] The development of any novel therapeutic candidate like this compound necessitates a detailed characterization of its pharmacokinetic properties to inform dose selection, predict therapeutic efficacy, and assess potential safety margins.

This guide outlines the essential experimental protocols and data interpretation required to build a comprehensive pharmacokinetic profile for this compound.

Pharmacokinetic Profile

A comprehensive pharmacokinetic assessment involves characterizing the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). The following tables provide a template for summarizing the key pharmacokinetic parameters for this compound, which would be determined through the experimental protocols detailed in the subsequent sections.

Table 1: In Vitro ADME Profile of this compound (Illustrative)

| Parameter | Assay System | Result |

| Absorption | ||

| Aqueous Solubility (pH 7.4) | Shake-flask method | e.g., >100 µM |

| Caco-2 Permeability (A→B) | Caco-2 cell monolayer | e.g., 5 x 10⁻⁶ cm/s |

| Metabolism | ||

| Metabolic Stability (t½) | Rat Liver Microsomes | e.g., 30 min |

| Major Metabolizing Enzymes | Recombinant CYPs | e.g., CYP3A4, CYP2D6 |

| Protein Binding | ||

| Plasma Protein Binding (%) | Equilibrium Dialysis | e.g., 85% |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (Illustrative)

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | e.g., 500 | e.g., 150 |

| Tmax (h) | e.g., 0.08 | e.g., 0.5 |

| AUC₀-t (ng·h/mL) | e.g., 1200 | e.g., 600 |

| AUC₀-∞ (ng·h/mL) | e.g., 1250 | e.g., 620 |

| t½ (h) | e.g., 2.5 | e.g., 2.8 |

| CL (L/h/kg) | e.g., 0.8 | - |

| Vd (L/kg) | e.g., 2.5 | - |

| Bioavailability (%) | - | e.g., 50% |

Experimental Protocols

The following sections detail the methodologies for key experiments required to elucidate the pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Animals: Male Sprague-Dawley rats (250-300g) are typically used. Animals should be housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

Dosing:

-

Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered as a single bolus injection into the tail vein at a dose of, for example, 1 mg/kg.

-

Oral (PO) Administration: The compound is dissolved or suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage at a dose of, for example, 10 mg/kg.

Blood Sampling:

-

Blood samples (approximately 0.2 mL) are collected from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Sample Analysis: Plasma concentrations of TC-1698 are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.

Bioanalytical Method for Quantification of TC-1698 in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of TC-1698 in rat plasma.

Methodology:

-

Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column (e.g., C18) is used for separation. A gradient elution with a mobile phase consisting of, for example, acetonitrile and water with 0.1% formic acid is employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Multiple reaction monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for TC-1698 and an internal standard.

-

Sample Preparation: Plasma samples are prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Validation: The method is validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.

Signaling Pathways and Mechanism of Action

TC-1698 exerts its neuroprotective effects through the activation of the α7 nicotinic acetylcholine receptor, leading to the downstream activation of the JAK2/PI-3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and is a key target for therapeutic intervention in various neurological conditions. The neuroprotective signaling initiated by TC-1698 can be attenuated by Angiotensin II, which activates the AT2 receptor and subsequently a protein tyrosine phosphatase.

References

- 1. TC-1698 [medbox.iiab.me]

- 2. TC-1698 - Wikipedia [en.wikipedia.org]

- 3. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

TC-1698 Dihydrochloride: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-1698 dihydrochloride, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), has emerged as a compound of significant interest in the field of cognitive enhancement.[1] This technical guide provides a comprehensive overview of TC-1698, consolidating key preclinical and clinical data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for cognitive deficits associated with various neurological and psychiatric disorders.

Core Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative snapshot of its pharmacological profile.

Table 1: Receptor Binding and Functional Activity

| Parameter | Species/System | Value | Reference |

| Ki (α7 nAChR) | Rat Hippocampal Membranes | 11 nM | [2] |

| EC50 (α7 nAChR) | Monkey α7 nAChR | 0.16 µM | |

| EC50 (α7 nAChR) | Human α7 nAChR | 0.46 µM | |

| Ki (α4β2 nAChR) | Rat Cortical Membranes | 2100 nM | [3] |

| Ki (α4β2 nAChR) | SH-EP1 cells (human α4β2) | 2800 nM | [3] |

| Functional Activity | Human Muscle nAChR | Very Low (5-12% of nicotine's Emax at 10-100 µM) | [3] |

| Functional Activity | Rat Ganglion nAChR | Low (11-20% of nicotine's Emax at 10-100 µM) | [3] |

| Functional Activity | Human Ganglion nAChR | Low (6-11% of nicotine's Emax at 10-100 µM) | [3] |

Table 2: Preclinical Pharmacokinetic Parameters

| Parameter | Species | Administration Route | Dose | Cmax | Tmax | Half-life (t1/2) | Bioavailability |

| Data not available in the searched results. Further specific studies are required. |

Table 3: Summary of Preclinical Efficacy in Cognitive Domains

| Animal Model | Cognitive Domain | Dosing Regimen | Key Findings | Reference |

| Rodent Models | Social Recognition Memory | Data not specified | Improvement in social recognition memory | |

| Aged Rats | Working Memory (Water Maze) | Data not specified | Improvement in working memory | |

| Mice | Object Recognition Memory | Data not specified | Improvement in object recognition memory | |

| Rat Model of Schizophrenia | Sensory Gating Deficits | 1 mg/kg, i.v. (for PNU-282987, a similar α7 agonist) | Significantly improved d-amphetamine-induced sensory gating deficits | [2] |

Table 4: Summary of Clinical Trial Data

| Phase | Population | Dosing Regimen | Cognitive Outcomes | Safety and Tolerability | Reference |

| No specific clinical trial data for TC-1698 was found in the search results. However, trials on other α7 agonists have shown mixed results, with some demonstrating improvements in attention and negative symptoms in schizophrenia. | [4][5][6] |

Mechanism of Action: Signaling Pathways

TC-1698 exerts its pro-cognitive and neuroprotective effects primarily through the activation of the α7 nicotinic acetylcholine receptor, which subsequently modulates intracellular signaling cascades. The principal pathway implicated is the Janus kinase 2 (JAK2) / Phosphoinositide 3-kinase (PI3K) / Akt pathway.[7][8]

Activation of the α7 nAChR by TC-1698 leads to the recruitment and phosphorylation of JAK2.[7] This, in turn, activates PI3K, which catalyzes the conversion of PIP2 to PIP3. PIP3 serves as a docking site for Akt (also known as Protein Kinase B) and its upstream kinase PDK1, leading to the phosphorylation and activation of Akt.[9][10] Activated Akt plays a crucial role in promoting cell survival by inhibiting pro-apoptotic proteins and in enhancing synaptic plasticity, a cellular mechanism underlying learning and memory.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines key experimental protocols relevant to the study of TC-1698 and other α7 nAChR agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Homogenize frozen tissue (e.g., rat hippocampus) or cultured cells expressing the receptor of interest in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in a buffer containing a cryoprotectant for storage at -80°C. Determine protein concentration using a standard assay (e.g., BCA).[12]

-

Assay Setup: On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer. In a 96-well plate, add the membrane preparation, the competing test compound (TC-1698 at various concentrations), and a radiolabeled ligand known to bind to the α7 nAChR (e.g., [125I]-α-bungarotoxin).[12][13]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[12]

-

Filtration and Washing: Stop the reaction by rapid vacuum filtration through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.[12]

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.[12]

-

Data Analysis: Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding to obtain specific binding. Fit the data using non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.[12]

In Vivo Cognitive Enhancement Studies: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

Protocol:

-

Habituation: Individually place mice in an open-field arena for a set period (e.g., 5-10 minutes) on the day before the test to acclimate them to the environment.

-

Training/Familiarization Phase: On the test day, place two identical objects in the arena. Administer TC-1698 or vehicle at a predetermined time before this phase. Allow the mouse to explore the objects for a specific duration (e.g., 5-10 minutes).

-

Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour to 24 hours).

-

Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set time (e.g., 5-10 minutes). Exploration is typically defined as the nose of the animal being within a close proximity to the object.

-

Data Analysis: Calculate a discrimination index, which is the ratio of the time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index in the TC-1698 treated group compared to the vehicle group indicates enhanced recognition memory.

In Vitro Neuroprotection Assay against Aβ Toxicity

This assay evaluates the ability of a compound to protect neurons from the toxic effects of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.

Protocol:

-

Cell Culture: Culture primary neurons or a neuronal cell line (e.g., PC12 cells) in appropriate media.[7]

-

Treatment: Pre-incubate the cells with various concentrations of TC-1698 for a specific duration.

-

Aβ Exposure: Add aggregated Aβ peptides (e.g., Aβ1-42) to the cell cultures to induce toxicity.[7]

-

Incubation: Incubate the cells for a period sufficient to observe cytotoxic effects (e.g., 24-48 hours).

-

Assessment of Cell Viability: Measure cell viability using standard assays such as the MTT assay, LDH release assay, or by quantifying markers of apoptosis like cleaved caspase-3 or PARP cleavage.[7]

-

Data Analysis: Compare the viability of cells treated with TC-1698 and Aβ to those treated with Aβ alone. A significant increase in cell viability in the presence of TC-1698 indicates a neuroprotective effect.

Logical Framework for Drug Development

The development of a cognitive enhancer like TC-1698 follows a logical progression from initial discovery to potential clinical application. This framework ensures a systematic evaluation of the compound's properties.

Conclusion

This compound represents a promising lead compound for the development of novel cognitive enhancers. Its selectivity for the α7 nAChR and its ability to modulate the pro-survival and plasticity-related JAK2/PI3K signaling pathway provide a strong rationale for its therapeutic potential. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the therapeutic utility of TC-1698 and other α7 nAChR agonists in addressing cognitive impairments. Further research is warranted to fully characterize its pharmacokinetic profile and to translate the encouraging preclinical findings into clinical efficacy.

References

- 1. TC-1698 [medbox.iiab.me]

- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α7-nicotinic acetylcholine receptor agonists for cognitive enhancement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cognitive improvement by activation of alpha7 nicotinic acetylcholine receptors: from animal models to human pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. mdpi.com [mdpi.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. In silico studies of ASEM analogues targeting α7-nAChR and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Early-Stage Research of TC-1698 Dihydrochloride and Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-1698 dihydrochloride, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), has emerged as a compound of interest in early-stage research for its potential to modulate synaptic plasticity and exert neuroprotective effects. This technical guide synthesizes the foundational preclinical data on TC-1698, detailing its mechanism of action, its impact on key signaling pathways integral to synaptic function, and its effects in cellular and behavioral models of cognition. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying molecular interactions of TC-1698, offering a valuable resource for researchers in neuroscience and drug development.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognition such as the hippocampus and cortex, plays a significant role in modulating synaptic plasticity. This compound has been identified as a selective agonist for this receptor, suggesting its therapeutic potential for cognitive disorders. This guide delves into the early-stage research that has characterized the pharmacological profile of TC-1698 and its effects on synaptic plasticity.

Pharmacological Profile of this compound

TC-1698 is a partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors.[1] Early research has focused on quantifying its binding affinity and functional potency at this receptor.

| Parameter | Species | Value | Reference |

| EC50 | Monkey α7 nAChR | 0.16 µM | [1] |

| EC50 | Human α7 nAChR | 0.46 µM | [1] |

Mechanism of Action and Signaling Pathways

The binding of TC-1698 to the α7 nAChR initiates a cascade of intracellular signaling events that are crucial for its effects on synaptic plasticity and neuroprotection. The primary pathway implicated is the Janus kinase 2 (JAK2) - phosphoinositide 3-kinase (PI3K) - Akt signaling cascade.

α7 nAChR-Mediated Signaling

Activation of the α7 nAChR by TC-1698 leads to the recruitment and phosphorylation of JAK2. This, in turn, activates the PI3K/Akt pathway, which is a central regulator of cell survival and plasticity.

Neuroprotective Effects

In preclinical models, TC-1698 has demonstrated neuroprotective properties, particularly against amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease. This neuroprotection is mediated through the activation of the JAK2/PI3K pathway, which inhibits apoptotic processes.

| Experimental Model | Endpoint | TC-1698 Effect | Reference |

| PC12 cells treated with Aβ (1-42) | Cell Viability | Increased | [2] |

| PC12 cells treated with Aβ (1-42) | Caspase-3 Activity | Decreased | [2] |

| PC12 cells treated with Aβ (1-42) | PARP Cleavage | Decreased | [2] |

Modulation of Synaptic Plasticity

The influence of TC-1698 on synaptic plasticity is a key area of its early-stage research. Long-term potentiation (LTP), a cellular correlate of learning and memory, is a primary focus of these investigations.

Long-Term Potentiation (LTP)

In Vivo Cognitive Enhancement

The pro-cognitive potential of TC-1698 has been evaluated in rodent models using behavioral tasks that assess learning and memory.

Morris Water Maze

The Morris water maze is a widely used task to assess spatial learning and memory. While specific escape latency data for TC-1698 is not publicly available, α7 nAChR agonists, in general, are expected to improve performance in this task.

Novel Object Recognition

The novel object recognition test evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory. Again, specific discrimination index values for TC-1698 are not detailed in the available literature, but improvement in this task is a predicted outcome for effective α7 nAChR agonists.

Experimental Protocols

In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices

-

Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from adult rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Slices are allowed to recover for at least 1 hour in an interface chamber with a continuous flow of oxygenated aCSF at room temperature.

-

Recording: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is placed to stimulate the Schaffer collateral pathway.

-

Baseline Recording: Stable baseline fEPSPs are recorded for 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).

-

Drug Application: this compound or vehicle is bath-applied at the desired concentration.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.

Morris Water Maze

-

Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with opaque water. A hidden platform is submerged just below the water surface in one of the four quadrants.

-

Acquisition Phase: Rodents are trained over several days (e.g., 4-5 days) with multiple trials per day to find the hidden platform from different starting positions. Escape latency (time to find the platform) is recorded.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the rodent is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.

-

Drug Administration: TC-1698 or vehicle is administered (e.g., intraperitoneally) at a specified time before the training trials or the probe trial.

Novel Object Recognition

-

Habituation: Rodents are habituated to an open-field arena for a set period over one or two days.

-